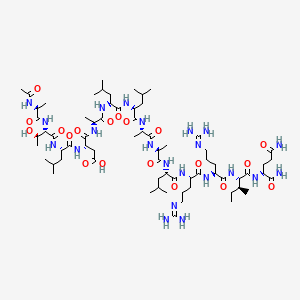

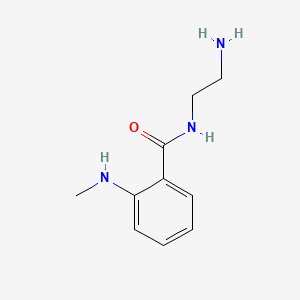

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2, also known as Ac-ATDL-AALL-RRI-NH2, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a 15-amino acid peptide with a cyclic structure, and is derived from the N-terminus of the human immunodeficiency virus (HIV) reverse transcriptase (RT) protein. The peptide has been studied for its ability to modulate various biological processes, including anti-inflammatory, anti-viral, and anti-tumor activities.

Applications De Recherche Scientifique

Growth Hormone-Releasing Activity: A 44 amino acid peptide with growth hormone-releasing activity was isolated from a human pancreatic tumor that caused acromegaly. The peptide has a similar complexity and includes amino acids like Ala, Leu, Asp, Arg, and Gln, as in your query. This suggests potential applications of such peptides in studying hormonal imbalances or developing therapeutic agents (Guillemin et al., 1982).

Corticotropin-Releasing Factor: A 41-residue polypeptide with corticotropin-releasing activity was identified from ovine hypothalamus. It contains amino acids like Asp, Leu, Ala, Arg, and Gln, indicating the potential role of such peptides in stress responses and the regulation of the hypothalamic-pituitary-adrenal axis (Spiess et al., 1981).

Muscle Enzyme Study: The amino-acid sequence of adenylate kinase from porcine muscle was analyzed, containing Ala, Leu, Asp, Arg, and Gln. This kind of study assists in understanding muscle metabolism and enzyme functions (Heil et al., 1974).

Anti-Inflammatory Peptides: Novel anti-inflammatory undecapeptides containing anisolyated glutamic acid derivatives have been studied. Such peptides could play a role in developing new anti-inflammatory drugs (Thomas et al., 1993).

Histocompatibility Complex Studies: The primary structure of murine major histocompatibility complex alloantigens was determined, including amino acids like Ala, Leu, Asp, and Arg. This research is crucial for understanding immune responses and transplant compatibility (Uehara et al., 1980).

Mécanisme D'action

Target of Action

The peptide AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2 is derived from the p75 neurotrophin receptor (p75NTR), corresponding to residues 368-381 of the human receptor . The p75NTR is a transmembrane receptor that binds neurotrophins, a family of growth factors involved in neuronal survival, growth, and differentiation.

Mode of Action

The peptide interacts with its target, the p75NTR, by binding to the receptor’s extracellular domain. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .

Biochemical Pathways

The activation of p75NTR by the peptide can lead to the activation of several downstream signaling pathways, including the NF-kB pathway, the JNK pathway, and the ceramide pathway. These pathways play crucial roles in neuronal survival, apoptosis, and differentiation .

Result of Action

The activation of p75NTR by the peptide can have various cellular effects, depending on the cellular context. For instance, in neurons, it can promote survival and differentiation, while in cancer cells, it can induce apoptosis .

Action Environment

The action, efficacy, and stability of the peptide can be influenced by various environmental factors. For example, the presence of proteases can lead to its rapid degradation, reducing its efficacy. Furthermore, factors such as pH and temperature can affect its stability and binding affinity to p75NTR .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUALDXYFESKMAR-SMVIZIMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H124N22O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1565.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)

![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)

![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)